n1-Butyl-n1,3-dimethylbutane-1,3-diamine
Description
n1-Butyl-n1,3-dimethylbutane-1,3-diamine is a branched aliphatic diamine with the molecular formula C₉H₂₂N₂ (inferred from naming conventions). The structure features a four-carbon butane backbone with amine groups at positions 1 and 3. The N1 nitrogen is substituted with a butyl group and two methyl groups, while the N3 nitrogen bears one methyl group. This compound’s steric and electronic properties are influenced by the bulky butyl substituent and the shorter methyl groups, making it distinct from linear or symmetrically substituted diamines.
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1-N-butyl-1-N,3-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-5-6-8-12(4)9-7-10(2,3)11/h5-9,11H2,1-4H3 |
InChI Key |
UEFOCNJXIZNFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCC(C)(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below compares n1-Butyl-n1,3-dimethylbutane-1,3-diamine with structurally related diamines:
Key Observations :
- Substituent Effects : Bulky groups (e.g., butyl) increase lipophilicity and steric hindrance, impacting solubility and reactivity. Symmetric methyl substitution (e.g., tetramethyl derivative) enhances rigidity .
Physicochemical Properties
Notes:
- The butyl group in the target compound likely increases hydrophobicity compared to methylated analogs, reducing aqueous solubility but improving lipid membrane penetration .
- Higher pKa values (~10.5) suggest stronger basicity compared to less substituted diamines, influencing reactivity in acid-catalyzed reactions .
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